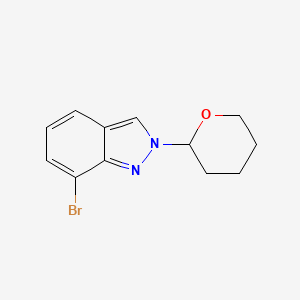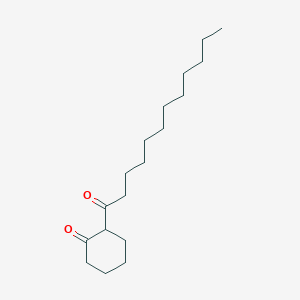
2-(1-Oxododecyl)cyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Oxododecyl)cyclohexanone is an organic compound that features a cyclohexanone ring substituted with a dodecyl group at the 2-position, where the dodecyl group contains a ketone functional group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Oxododecyl)cyclohexanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexanone with dodecanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another method involves the oxidation of 2-(1-dodecyl)cyclohexanol using oxidizing agents such as chromic acid or potassium permanganate. This reaction is typically carried out in an acidic medium and requires careful monitoring to ensure complete conversion to the desired ketone product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of environmentally friendly catalysts and solvents is also a consideration in industrial settings to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Oxododecyl)cyclohexanone undergoes various chemical reactions typical of ketones and substituted cyclohexanones. These include:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, yielding the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the α-position, facilitated by the presence of the electron-withdrawing ketone group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Base-catalyzed reactions using reagents such as sodium ethoxide.
Major Products Formed
Oxidation: Formation of dodecanoic acid and cyclohexanone.
Reduction: Formation of 2-(1-dodecyl)cyclohexanol.
Substitution: Formation of α-substituted cyclohexanones.
Wissenschaftliche Forschungsanwendungen
2-(1-Oxododecyl)cyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a model compound in studies of ketone reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of surfactants and lubricants.
Wirkmechanismus
The mechanism of action of 2-(1-Oxododecyl)cyclohexanone involves its interaction with various molecular targets, primarily through its ketone functional group. The compound can form hydrogen bonds and undergo nucleophilic addition reactions with biological nucleophiles such as amino acids and nucleotides. These interactions can influence the compound’s biological activity and its potential use in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone: A simpler ketone with similar reactivity but lacking the long dodecyl chain.
2-(1-Oxooctyl)cyclohexanone: A similar compound with a shorter octyl chain instead of a dodecyl chain.
2-(1-Oxodecyl)cyclohexanone: Another similar compound with a decyl chain.
Uniqueness
2-(1-Oxododecyl)cyclohexanone is unique due to the presence of the long dodecyl chain, which imparts distinct physical and chemical properties. The long chain can influence the compound’s solubility, reactivity, and interactions with other molecules, making it a valuable compound for specific applications in organic synthesis and industrial chemistry.
Eigenschaften
Molekularformel |
C18H32O2 |
|---|---|
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
2-dodecanoylcyclohexan-1-one |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-14-17(19)16-13-11-12-15-18(16)20/h16H,2-15H2,1H3 |
InChI-Schlüssel |
SUPQWPDWYIKQMP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)C1CCCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


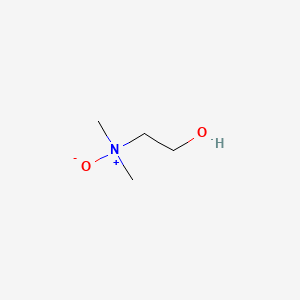

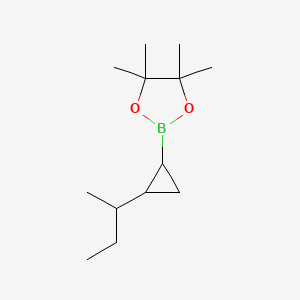
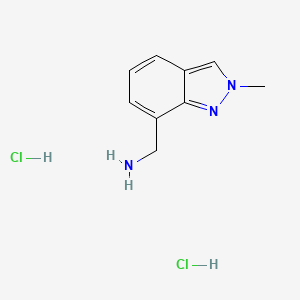

![methyl4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylatehydrochloride](/img/structure/B13452122.png)
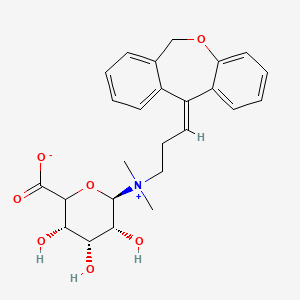

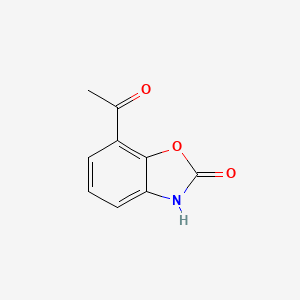
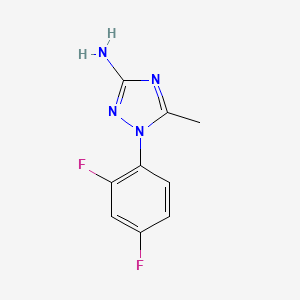
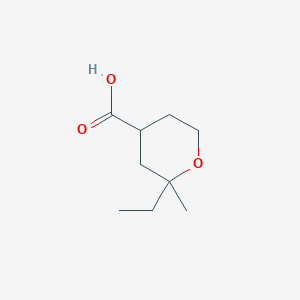
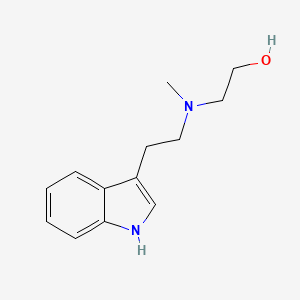
![2-[(Dimethylamino)methyl]butanoic acid hydrochloride](/img/structure/B13452158.png)
